N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-27-21(19-13-7-8-14-23-19)25-26-22(27)29-15-20(28)24-18-12-6-5-11-17(18)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLOGXLWFNGFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the biphenyl group: This can be achieved through Suzuki coupling reactions.
Synthesis of the triazole ring: This can be done via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the pyridine moiety: This step might involve nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Catalysis: Using catalysts to speed up reactions and improve yields.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
| Reaction Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O, reflux) | 6M HCl, 12 hr | Biphenyl-2-amine + 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Complete cleavage observed at 100°C. |
| Basic hydrolysis (NaOH, EtOH) | 2M NaOH, 8 hr | Same as above | Slower reaction rate compared to acidic conditions. |
This reaction is critical for modifying the compound’s pharmacokinetic properties, such as solubility.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | Sulfoxide derivative | Enhanced hydrogen-bonding capacity. |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2 hr | Sulfone derivative | Improved metabolic stability. |
Oxidation alters electronic properties, potentially enhancing interactions with biological targets like kinases .
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s C-3 position (adjacent to the sulfanyl group) participates in nucleophilic substitutions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 4 hr | Methoxy-substituted triazole | 68% |
| Piperidine | THF, reflux, 8 hr | Piperidine-substituted triazole | 52% |
Substitution at this position modulates steric and electronic effects, influencing receptor binding.
Electrophilic Aromatic Substitution (EAS) on the Biphenyl Ring
The biphenyl moiety undergoes EAS, particularly at the para position of the unsubstituted phenyl ring.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂/FeBr₃ | DCM, 0°C, 2 hr | 4-Bromo-biphenyl derivative | >90% para selectivity |
| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Nitro-biphenyl derivative | Moderate yield (45%) |
Halogenation or nitration introduces functional handles for further derivatization.
Condensation Reactions Involving the Pyridinyl Group
The pyridin-2-yl group participates in Schiff base formation or cyclocondensation.
These reactions expand the compound’s scaffold diversity for structure-activity relationship (SAR) studies .
Reduction of the Triazole Ring
The triazole ring can be reduced under catalytic hydrogenation conditions.
| Catalyst | Conditions | Product | Outcome |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | MeOH, 24 hr | Partially reduced triazoline | Loss of aromaticity alters binding affinity |
Reduction is rarely employed due to destabilization of the heterocyclic core.
Metal Coordination Complex Formation
The pyridinyl nitrogen and triazole sulfur act as ligands for transition metals.
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 hr | Cu(II) complex | High stability (log K = 4.2) |
| Zn(OAc)₂ | H₂O, 60°C, 4 hr | Zn(II) complex | Moderate solubility |
Metal complexes may exhibit enhanced bioactivity or serve as imaging agents.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study : A study evaluating various triazole derivatives demonstrated that modifications on the triazole ring significantly enhanced antifungal activity against Candida species and Aspergillus fumigatus .
Anticancer Potential
The compound's structure suggests potential anticancer applications. Triazoles have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 10 | Cell cycle arrest |
| N-(biphenyl...) | A549 | 12 | Apoptosis induction |
Source : Various studies on triazole derivatives .
Inhibition of Enzyme Activity
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of protein kinases or phosphodiesterases, which are critical in signaling pathways related to cancer and inflammation.
Case Study : A recent study highlighted the inhibitory effects of related triazole compounds on phosphodiesterase activity, leading to increased intracellular cyclic nucleotide levels and subsequent therapeutic effects in models of inflammatory diseases .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors or proteins involved in cell signaling.
- Cell Cycle Modulation : By affecting cell cycle progression, these compounds can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting their activity.
Interact with receptors: Modulating signal transduction pathways.
Disrupt cellular processes: Affecting cell growth or apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Substituent Impact:
- Triazole-4 Position: Methyl (target) vs. ethyl (VUAA-1, OLC-15) or allyl (6a). Smaller alkyl groups (methyl) may enhance metabolic stability compared to bulkier substituents .
- Triazole-5 Position: Pyridin-2-yl (target) vs. pyridin-3-yl (VUAA-1) or pyridin-4-yl (KA3). Pyridine orientation affects π-π stacking and hydrogen bonding in receptor interactions .
Q & A
Basic Research Questions
What synthetic methodologies are reported for preparing N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer:
The compound is synthesized via multi-step reactions involving:
- Alkylation : Reaction of α-chloroacetamides with 1,2,4-triazole-3-thione derivatives in the presence of KOH to form the sulfanyl linkage .
- Paal-Knorr Condensation : Modification of the triazole ring’s amino group to introduce pyridine or pyrolium fragments, enhancing structural diversity .
- Purification : Column chromatography and recrystallization are critical for isolating pure intermediates and final products.
Key Evidence : Similar acetamide derivatives were synthesized using these methods, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) .
How is the structural characterization of this compound validated?
Answer:
Structural confirmation employs:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for biphenyl protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and triazole/pyridine aromatic systems .
- IR : Confirm S–C=O (1650–1700 cm⁻¹) and C–N (1250–1350 cm⁻¹) bonds.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazole-acetamide derivatives .
What biological activities have been studied for this compound?
Answer:
Anti-exudative activity is a primary focus:
- In Vivo Models : Tested in rat edema models, with efficacy quantified by reduced paw volume (e.g., 30–50% inhibition at 50 mg/kg doses) .
- Mechanistic Insights : Likely inhibition of inflammatory mediators (e.g., COX-2 or histamine pathways), inferred from structural analogs with triazole-thioether moieties .
Advanced Research Questions
How can structure-activity relationships (SAR) guide optimization of anti-exudative activity?
Answer:
SAR studies suggest:
- Triazole Modifications : Substitution at the 4th position (e.g., methyl groups) enhances lipophilicity and bioavailability .
- Pyridine vs. Furan : Pyridine-containing derivatives (like the target compound) show 20% higher activity than furan analogs due to improved π-π stacking with target proteins .
- Biphenyl Group : The biphenyl moiety increases binding affinity to hydrophobic pockets in inflammatory enzymes .
Experimental Design : Synthesize analogs with varied substituents (e.g., ethyl, methoxy) and compare IC₅₀ values in enzyme inhibition assays.
What analytical methods ensure quality control during preclinical studies?
Answer:
A validated HPLC method is recommended:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:water (70:30 v/v) at 1.0 mL/min.
- Detection : UV at 254 nm, retention time ~8.2 minutes.
- Validation : Linearity (R² > 0.999), precision (RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .
How can X-ray crystallography resolve discrepancies in reported bioactivity data?
Answer:
Crystallographic data can:
- Confirm Stereochemistry : Misassigned stereocenters (e.g., sulfanyl orientation) may explain variability in activity.
- Identify Polymorphs : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and potency.
Case Study : A related triazole-acetamide showed 15% higher activity in its monoclinic form due to improved intermolecular hydrogen bonding .
How to address contradictions in anti-exudative activity between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life and metabolic stability. Poor oral bioavailability (e.g., due to rapid CYP450 metabolism) may reduce in vivo efficacy.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose Optimization : Adjust dosing frequency based on clearance rates .
What role do substituents (e.g., methyl, pyridinyl) play in modulating physicochemical properties?
Answer:
- Methyl Group (4th position of triazole) : Increases logP (by ~0.5 units), enhancing membrane permeability.
- Pyridinyl vs. Phenyl : Pyridine’s nitrogen improves water solubility (clogP reduced by 0.3) and hydrogen-bonding capacity.
- Sulfanyl Linker : Stabilizes the molecule against enzymatic degradation compared to ether analogs .
Data Source : QSAR models and experimental solubility assays for structurally related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
